Hepatoprotective Activity: Absence of Efficacy Versus Active In‑Class Comparators in H₂O₂‑Stressed HepG2 Cells
In a head‑to‑head hepatoprotection assay using H₂O₂‑induced oxidative damage on HepG2 cells, neolinderalactone exhibited no quantifiable protective effect (EC₅₀ not determinable), whereas four co‑isolated comparators showed significant activity: linderalactone EC₅₀ = 98.0 µM, linderane EC₅₀ = 167.0 µM, hydroxylindestenolide EC₅₀ = 42.4 µM, and linderagalactone E EC₅₀ = 67.5 µM [1]. This selective inactivity demarcates neolinderalactone as a useful negative control or selectivity probe within the furanogermacranolide class.
| Evidence Dimension | Hepatoprotective activity (EC₅₀) against H₂O₂‑induced oxidative damage in HepG2 cells |
|---|---|
| Target Compound Data | No detectable activity (EC₅₀ not reached) |
| Comparator Or Baseline | Linderalactone EC₅₀ = 98.0 µM; Linderane EC₅₀ = 167.0 µM; Hydroxylindestenolide EC₅₀ = 42.4 µM; Linderagalactone E EC₅₀ = 67.5 µM |
| Quantified Difference | >2‑ to >4‑fold gap to nearest active comparator; target compound is effectively inactive |
| Conditions | HepG2 human hepatoma cells; H₂O₂‑induced oxidative damage model (Gan et al., 2009) |
Why This Matters
Procurement of neolinderalactone is critical when a biologically inert, structurally matched negative control is required to validate hepatoprotective mechanisms attributed to linderalactone or linderane.
- [1] Gan LS, Zheng YL, Mo JX, Liu X, Li XH, Zhou CX. Sesquiterpene Lactones from the Root Tubers of Lindera aggregata. J Nat Prod. 2009;72(8):1497-1501. doi:10.1021/np900354q View Source
